molecular formula C9H14N4O3 B14914349 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide

Cat. No.: B14914349
M. Wt: 226.23 g/mol
InChI Key: OTKRYMSQYVFSGC-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group at position 4 and two methyl groups at positions 3 and 5 on the pyrazole ring, along with an ethylacetamide group attached to the nitrogen atom at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by nitration and subsequent acylation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Acylation: The ethylacetamide group can undergo further acylation reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Acylation: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed

    Reduction: 2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-N-ethylacetamide.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Acylation: Compounds with additional acyl groups attached to the ethylacetamide moiety.

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the ethylacetamide group.

    2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzoic acid: Contains a benzoic acid moiety instead of the ethylacetamide group.

    3,5-dimethyl-1H-pyrazole: Lacks both the nitro and ethylacetamide groups.

Uniqueness

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide is unique due to the presence of both the nitro and ethylacetamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-ethylacetamide

InChI

InChI=1S/C9H14N4O3/c1-4-10-8(14)5-12-7(3)9(13(15)16)6(2)11-12/h4-5H2,1-3H3,(H,10,14)

InChI Key

OTKRYMSQYVFSGC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C

Origin of Product

United States

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